

Spectroscopic Profile of 1,3,4-Thiadiazole-2,5dithiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,3,4-Thiadiazole-2,5-dithiol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,4-Thiadiazole-2,5-dithiol**, a versatile heterocyclic compound with significant applications in coordination chemistry, materials science, and pharmaceuticals. The document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

1,3,4-Thiadiazole-2,5-dithiol (also known by its IUPAC name, 1,3,4-thiadiazolidine-2,5-dithione) exists in a tautomeric equilibrium between the dithiol and dithione forms. This characteristic is reflected in its spectroscopic data. The following tables summarize the key quantitative data obtained from various spectroscopic techniques.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~14.5	Singlet (broad)	2H	SH / NH (tautomer dependent)

Solvent: DMSO-d6



Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	•	Assignment
~188		C=S (thione tautomer)

Solvent: DMSO-d6

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)	Intensity	Assignment
3000-2500	Broad	S-H stretch
~3100	Medium	N-H stretch (thione tautomer)
~1500	Strong	C=N stretch
~1350	Strong	C=S stretch (thione tautomer)
~1050	Medium	N-N stretch
~700	Medium	C-S stretch

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
150	100	[M] ⁺ (Molecular Ion)
118	~30	[M - S] ⁺
92	~20	[M - CS]+
60	~40	[H ₂ N ₂ S] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of 1,3,4-Thiadiazole-2,5-dithiol.

Methodology:

- Sample Preparation: Approximately 10-20 mg of **1,3,4-Thiadiazole-2,5-dithiol** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent is crucial for solubilizing the compound and observing the exchangeable protons.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Acquisition: A standard one-dimensional proton spectrum was acquired with a spectral width of 0-16 ppm. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled carbon spectrum was acquired with a spectral width of 0-200 ppm. A relaxation delay of 2 seconds was used, and a larger number of scans were accumulated to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1,3,4-Thiadiazole-2,5-dithiol**.

Methodology:

- Sample Preparation: A potassium bromide (KBr) pellet was prepared by grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and subtracted from the sample spectrum.



Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1,3,4-Thiadiazole-2,5-dithiol**.

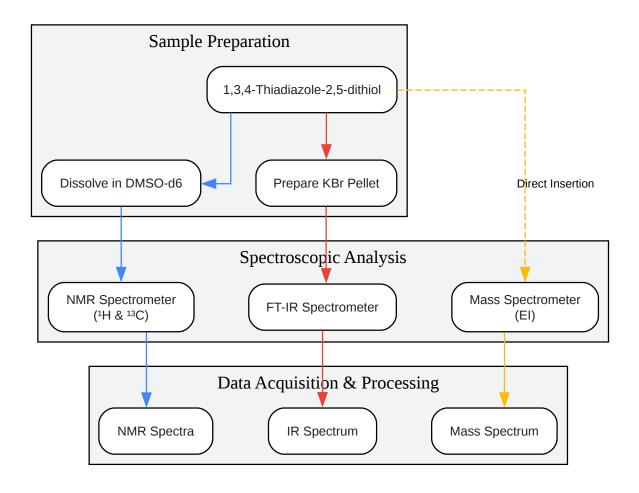
Methodology:

- Sample Introduction: The solid sample was introduced directly into the ion source using a direct insertion probe.
- Ionization: Electron Ionization (EI) was used at an electron energy of 70 eV.
- Mass Analysis: The resulting ions were analyzed using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1,3,4- Thiadiazole-2,5-dithiol**.





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Caption: General workflow for the spectroscopic analysis of **1,3,4-Thiadiazole-2,5-dithiol**.

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